Argpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590274 | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195143-52-3 | |
| Record name | Argpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Mechanistic Pathways of Argpyrimidine Formation
Endogenous Formation Pathways of Argpyrimidine in Vivo
The synthesis of this compound in living organisms is a multi-step process that does not rely on enzymes. biorxiv.org Instead, it is the result of a series of chemical reactions, primarily involving the highly reactive compound methylglyoxal (B44143) and the amino acid arginine.
Methylglyoxal (MG) as a Primary Precursor for this compound Synthesis
Methylglyoxal (MGO) is a key player in the formation of this compound. biorxiv.orgontosight.ai It is a reactive dicarbonyl compound that arises as a natural byproduct of several metabolic pathways. wikipedia.orgnih.gov
The primary sources of methylglyoxal in the body are:
Glycolysis: The most significant source of MGO is the breakdown of glucose. wikipedia.org Specifically, it forms from the non-enzymatic degradation of the glycolytic intermediates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govfrontiersin.org
Polyol Pathway: This pathway, which converts glucose to fructose, can also contribute to MGO production. wikipedia.org
Triose Phosphate Degradation: The breakdown of triose phosphates is a central route to MGO formation. wikipedia.org
Acetone (B3395972) Metabolism: The metabolism of ketones, such as acetone, can generate MGO. wikipedia.orgacs.org
Lipid Peroxidation: The oxidative degradation of lipids is another pathway that can lead to the formation of MGO. wikipedia.orgnih.gov
Protein Glycation: The glycation of proteins can itself produce MGO as an intermediate. wikipedia.org
Maillard Reaction: A Central Mechanism in this compound Biogenesis
The Maillard reaction is a form of non-enzymatic browning that occurs between amino acids and reducing sugars. drhazhan.com In the context of this compound formation, it is the central chemical process. wikipedia.org This reaction series ultimately leads to the formation of a diverse group of compounds known as advanced glycation end-products (AGEs), including this compound. wikipedia.orgbiorxiv.org
The journey to this compound begins with the reaction of methylglyoxal with the guanidino group of arginine residues found in proteins. biorxiv.orgunl.pt This reaction is a key step in the Maillard pathway and sets the stage for the subsequent molecular rearrangements that form the final this compound structure. biorxiv.org
The initial reaction between methylglyoxal and an arginine residue leads to the formation of a dihydroxy-imidazolidine intermediate. wikipedia.orgresearchgate.net This intermediate is a crucial stepping stone in the pathway. researchgate.netcore.ac.uk Its formation is a key indicator that the Maillard reaction is proceeding towards the synthesis of various AGEs. researchgate.net Further reactions involving this intermediate, including the potential addition of another methylglyoxal molecule, are necessary to yield the stable this compound structure. acs.orgd-nb.info
Reaction of Methylglyoxal with Arginine Residues within Proteins
Role of Tetrahydropyrimidine (B8763341) (THP) as an this compound Precursor
Recent research has identified another advanced glycation end-product, tetrahydropyrimidine (THP), as a direct precursor to this compound. biorxiv.orgbiorxiv.org This finding adds another layer to the understanding of this compound's formation. Experimental evidence has shown a clear relationship where the levels of THP decrease as the concentration of this compound increases, strongly suggesting a precursor-product relationship. biorxiv.org This pathway involves a retro-aldol step, which ultimately releases formate (B1220265) as a byproduct, rather than an oxidative decarboxylation that would release CO2. biorxiv.orgbiorxiv.org
Influence of Phosphorylated Amino Acid Residues (Tyrosine, Serine) on this compound Formation
The presence of phosphorylated amino acid residues, such as phosphotyrosine and phosphoserine, in the vicinity of an arginine residue can significantly influence the formation of this compound. researchgate.net While the negative charge introduced by phosphorylation might be expected to impede glycation, studies have shown that these residues can act as general bases, promoting the chemical reactions that lead to this compound. biorxiv.orgresearchgate.net This suggests a notable interplay between two major post-translational modifications: phosphorylation and glycation. researchgate.net The phosphate group of these modified amino acids can interact with the guanidinium (B1211019) group of arginine, potentially facilitating the necessary conformational changes for the reaction with methylglyoxal. nih.gov
Exogenous and In Vitro Synthesis Approaches for this compound
Understanding the formation of this compound has been greatly aided by in vitro studies that replicate and dissect the chemical reactions involved. These approaches have not only confirmed the reactants and intermediates but have also provided methods for producing this compound for research purposes.
Chemical Synthesis from Methylglyoxal and Higher Sugars under Physiological Conditions
This compound can be synthesized in the laboratory by incubating L-arginine or its derivatives with methylglyoxal under conditions that mimic the physiological environment (pH 7.4 and 37°C). wikipedia.orgresearchgate.net While methylglyoxal is the direct precursor, this compound can also be generated from the incubation of arginine with various higher sugars such as D-glucose and D-fructose, although the yields are typically lower. wikipedia.org This is because these sugars can degrade to form methylglyoxal. wikipedia.org
Reductone Intermediate Involvement in In Vitro this compound Generation
Early mechanistic proposals for this compound formation suggested the involvement of a reductone intermediate. researchgate.net This pathway was thought to involve the reaction of two molecules of methylglyoxal to form a five-carbon reductone, which then reacts with arginine. biorxiv.org However, more recent studies have cast doubt on this mechanism under physiological conditions, suggesting that it is not the primary route for this compound synthesis. researchgate.netbiorxiv.org These later findings indicate that pre-incubating methylglyoxal to generate the proposed reductone did not accelerate the formation of this compound. biorxiv.org
Formation Pathways from Maltose (B56501) via 5-Deoxypentoses and 5-Deoxy-D-Ribose
The formation of this compound has also been observed in systems containing maltose. The pathway is thought to proceed through the degradation of maltose to smaller, more reactive carbonyl species, including 5-deoxypentoses like 5-deoxy-D-ribose. These intermediates can then react with arginine to form this compound.
Production in Glyceraldehyde-Related Glycation Systems Requiring Lysine (B10760008) Coexistence
In glycation systems initiated by glyceraldehyde, the production of this compound has been shown to be dependent on the presence of lysine. While the precise role of lysine in this context is still under investigation, it is hypothesized that it may participate in intermediate reactions that facilitate the formation of methylglyoxal from glyceraldehyde, which then reacts with arginine.
Synthetic Methodologies for this compound as a Noncanonical Amino Acid Building Block
To facilitate the study of proteins containing a site-specific this compound modification, chemical synthesis methodologies have been developed. researchgate.net These methods allow for the preparation of this compound as a noncanonical amino acid building block that can be incorporated into peptides and proteins using solid-phase peptide synthesis. This approach is invaluable for investigating the specific structural and functional consequences of this particular advanced glycation end-product on protein behavior. researchgate.net
Biological Functionality and Bioactivity of Argpyrimidine
Argpyrimidine as a Non-Enzymatic Post-Translational Modification (nPTM) of Proteins
This compound is a notable advanced glycation end-product (AGE) that arises from a non-enzymatic reaction between the amino acid arginine and methylglyoxal (B44143). wikipedia.orgnih.gov This process, a form of post-translational modification, occurs without the direction of enzymes and is often associated with aging and various disease states. iris-biotech.deresearchgate.net The formation of this compound is a consequence of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. wikipedia.org
Specifically, the guanidino group of arginine residues within proteins reacts with methylglyoxal, a reactive dicarbonyl compound formed during metabolic processes like glycolysis. wikipedia.orgbiorxiv.org This reaction leads to the formation of several AGEs, including this compound. biorxiv.org These modifications can alter the structure and function of proteins. researchgate.net The accumulation of such non-enzymatic post-translational modifications (nPTMs) has been observed in various pathological conditions, including diabetes, neurodegenerative diseases, cancer, and cataract formation. iris-biotech.dethieme-connect.com For instance, this compound has been detected in tissues from patients with diabetes and cancer, as well as in aged and cataract-affected eye lenses and amyloid fibers of individuals with familial amyloidotic polyneuropathy. iris-biotech.dethieme-connect.com
This compound as a Fluorescent Biomarker in Biological Systems
A key characteristic of this compound is its intrinsic fluorescence. wikipedia.orgthieme-connect.com This property allows it to serve as a biomarker for the extent of glycation and related oxidative stress in biological systems. wikipedia.orgnih.gov The fluorescent nature of this compound, which emits light at a maximum wavelength of approximately 385-400 nm when excited at around 320-335 nm, enables its detection and quantification in tissues and fluids. thieme-connect.comresearchgate.net
The presence and levels of this compound can indicate the cumulative metabolic stress and the extent of protein damage. nih.gov For example, elevated levels of this compound have been identified in the lenses of individuals with cataracts, correlating with the severity of the condition. researchgate.net Its detection in various tissues and its association with disease states like diabetes and neurodegeneration underscore its utility as a biomarker for monitoring disease progression and the impact of glycation. wikipedia.orgiris-biotech.de
Intrinsic Antioxidant Properties of this compound
Contrary to the often-detrimental roles of advanced glycation end-products, research has revealed that this compound itself possesses antioxidant properties. nih.gov This is attributed to its chemical structure as a substituted pyrimidinol, which shares features with known antioxidants. nih.gov
Inhibition of Lipid Peroxidation (Hydroxyl Radicals, Metal Ions, Autooxidation)
Studies have demonstrated that this compound can inhibit lipid peroxidation in a concentration- and time-dependent manner. nih.gov It has shown efficacy in preventing the peroxidation of lipids in rat brain homogenates that is catalyzed by hydroxyl radicals, metal ions, and through autooxidation. nih.gov This protective effect against lipid degradation is a significant aspect of its antioxidant activity.
Scavenging Activities against Reactive Oxygen Species (Superoxide Anion, DPPH Radical, Hydrogen Peroxide)
This compound has been shown to be an effective scavenger of various reactive oxygen species (ROS). nih.gov Research indicates its ability to neutralize the superoxide (B77818) anion, the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), and intracellular hydrogen peroxide. nih.gov The capacity to scavenge these reactive species highlights its role in mitigating oxidative stress at a cellular level. nih.govmdpi.com
Protective Effects against Free-Radical-Mediated DNA Damage
Furthermore, this compound has demonstrated a protective role against DNA damage induced by free radicals. nih.gov It has been shown to inhibit the nicking of plasmid DNA that is mediated by free radicals. nih.gov This finding suggests that this compound may help to maintain genomic integrity in the face of oxidative challenges.
Pathophysiological Roles and Clinical Correlates of Argpyrimidine Accumulation
Argpyrimidine in Metabolic Disorders, Particularly Diabetes Mellitus
The role of this compound in metabolic disorders, especially diabetes mellitus, is a significant area of research. Its formation is closely linked to the hyperglycemic conditions characteristic of diabetes. wikipedia.orgahajournals.org
Correlation of this compound Levels with Hyperglycemia and Glycosylated Hemoglobin (HbA1c)
Elevated blood sugar levels, or hyperglycemia, are a hallmark of diabetes. wikipedia.org In this state, alternative metabolic pathways for glucose become more active, leading to an increase in the production of methylglyoxal (B44143), a reactive dicarbonyl compound. wikipedia.orgwikipedia.org This increase in methylglyoxal subsequently drives the formation of AGEs like this compound. wikipedia.org
Research has demonstrated a strong positive correlation between the levels of this compound in serum proteins and glycosylated hemoglobin (HbA1c). researchgate.net HbA1c is a form of hemoglobin that is chemically linked to a sugar and serves as a long-term marker of blood glucose control. wikipedia.orgwebmd.com One study found a significant correlation (P = 0.0001) between serum protein this compound and HbA1c, indicating that as long-term blood glucose control worsens (higher HbA1c), the level of this compound modification on proteins also increases. researchgate.net This direct relationship underscores this compound's potential as a biomarker for the severity of hyperglycemia.
Involvement in Diabetic Complications (e.g., Diabetic Nephropathy, Vascular Dysfunction)
The accumulation of AGEs, including this compound, is a key factor in the development of diabetic complications. researchgate.netmdpi.com In diabetic nephropathy, a leading cause of kidney failure, increased blood glucose leads to the formation of AGEs that have detrimental effects on kidney cells. researchgate.net Studies have shown that higher levels of this compound are present in the mesangial cells of rat kidneys cultured in high-glucose environments. researchgate.net Furthermore, methylglyoxal-induced dicarbonyl stress is implicated in the pathogenesis of diabetic nephropathy by causing structural and functional disorders in glomerular cells. mdpi.com
This compound is also involved in vascular dysfunction associated with diabetes. wikipedia.org The interaction of AGEs with their receptors on cell surfaces can trigger oxidative stress and inflammatory responses, contributing to vascular damage. wikipedia.orgmdpi.com For instance, in patients with diabetes and terminal heart failure, there is an increased modification of the protein Hsp27 by this compound in the myocardium. ahajournals.orgthieme-connect.com This modification is linked to hyperglycemia and may contribute to the progression of diabetic cardiomyopathy. ahajournals.org
Quantitative Differences in this compound Concentrations in Diabetic versus Non-Diabetic Conditions
Studies have consistently shown significantly higher levels of this compound in individuals with diabetes compared to those without the condition. Research has reported that this compound concentrations in the serum proteins of diabetic patients are approximately two to three times higher than in non-diabetic controls. researchgate.net
One study quantified these differences, reporting average this compound concentrations of 9.3 ± 6.7 pmol/mg in diabetic serum proteins, compared to 4.4 ± 3.4 pmol/mg in non-diabetic individuals. researchgate.net This quantitative data highlights the substantial increase in this compound formation under diabetic conditions.
Table 1: this compound Concentrations in Diabetic vs. Non-Diabetic Serum Proteins
| Condition | Mean this compound Concentration (pmol/mg) | Standard Deviation |
|---|---|---|
| Diabetic | 9.3 | 6.7 |
| Non-Diabetic | 4.4 | 3.4 |
Data sourced from a study quantifying this compound in human serum proteins. researchgate.net
This compound and Aging-Related Pathologies
This compound is not only linked to diabetes but is also recognized as a factor in the aging process and related diseases. wikipedia.orgnih.gov
This compound as a Biomarker of Biological Aging
This compound has been identified as a biomarker for biological aging. wikipedia.orgnih.gov The accumulation of AGEs is a natural part of the aging process, and increased levels of these compounds are associated with age-related degenerative diseases. nih.gov Studies have shown that this compound levels increase with age in various tissues. For example, this compound concentrations were found to be approximately seven times greater in brunescent cataractous lenses, which are common in older individuals, than in aged non-cataractous lenses. researchgate.net This suggests a link between this compound accumulation and age-related tissue changes. researchgate.net
Role in Protein Glycation and Activation of Microglia and Macrophages in Aging
The glycation of proteins by AGEs like this compound plays a crucial role in aging-related pathologies. wikipedia.org This process can activate microglia and macrophages, which are immune cells in the brain and other tissues. wikipedia.orgmdpi.com The interaction between AGEs and their receptors on these cells can lead to the release of inflammatory cytokines and an increase in oxidative stress, which in turn can damage DNA, proteins, and other macromolecules. wikipedia.org This chronic inflammatory state and oxidative damage are thought to contribute to the development of age-related diseases. wikipedia.org While this compound is a known marker of protein glycation, some studies in specific neurodegenerative diseases like sporadic amyotrophic lateral sclerosis (ALS) did not detect its immunoreactivity in the spinal cord, suggesting its role may vary depending on the specific pathology. nih.gov
Neurodegenerative Diseases and this compound
The formation of this compound has been identified as a significant factor in the progression of various neurodegenerative disorders. This AGE contributes to protein misfolding and aggregation, key pathological hallmarks of these conditions.
This compound is associated with Alzheimer's disease, primarily through the glycation of proteins, which activates microglia and macrophages in the brain. wikipedia.org This activation contributes to the release of cytokines and an increase in oxidative stress, leading to further damage to macromolecules like proteins and DNA. wikipedia.org The interaction between AGEs, such as this compound, and their cellular receptors is a key mechanism driving these age-related disease processes. wikipedia.org While the direct modification of amyloid-beta by this compound is a subject of ongoing research, the general role of glycation in promoting protein aggregation and neuroinflammation suggests its involvement in amyloidogenesis.
Familial Amyloidotic Polyneuropathy (FAP) is a neurodegenerative disease characterized by the extracellular deposition of amyloid fibrils composed of the protein transthyretin (TTR). nih.govnih.govplos.org Research has for the first time identified and quantified the methylglyoxal-derived AGE, this compound, within these amyloid fibrils from FAP patients. nih.govnih.govportlandpress.com
Using chromatographic methods, studies have unequivocally confirmed the presence of this compound in amyloid deposits. nih.govnih.gov Quantification revealed a significant accumulation in FAP patients compared to control subjects. The concentration of this compound in amyloid fibrils from three FAP patients was measured at 152, 166.7, and 168.5 pmol/mg of protein, with an average of 162.40 ± 9.05 pmol/mg of protein. nih.govportlandpress.com In contrast, this compound was not detected in most non-FAP control subjects, with only a trace amount (1 pmol/mg of protein) found in one older individual. nih.govportlandpress.com This discovery supports the hypothesis that protein glycation by methylglyoxal is a critical, non-genetic factor in the molecular mechanism of amyloidogenesis in FAP. nih.govnih.govplos.org
Table 1: this compound Levels in FAP vs. Control Subjects
| Group | This compound Concentration (pmol/mg of protein) |
|---|---|
| FAP Patients (n=3) | 162.40 ± 9.05 |
| Control Subjects (n=5) | Not detected (trace amount in one subject) |
Data sourced from studies on amyloid fibrils in FAP patients. nih.govportlandpress.com
This compound has also been implicated in the pathophysiology of Amyotrophic Lateral Sclerosis (ALS). nih.gov This neurodegenerative disease is linked to the dysfunction and aggregation of proteins, most notably superoxide (B77818) dismutase 1 (SOD1). accscience.com this compound has been found in the spinal cords of both familial and sporadic ALS patients, as well as in mouse models with mutant SOD1. nih.gov The modification of arginine residues by methylglyoxal to form this compound may contribute to the protein aggregation and cellular toxicity observed in ALS, highlighting glycation as a potential factor in its disease mechanism. nih.govaccscience.com
Chaperone proteins, such as small heat shock proteins (sHSPs) like Hsp27 and αA-crystallin, play a crucial role in preventing protein aggregation. The modification of these chaperones by methylglyoxal to form this compound has been shown to alter their function.
Studies on human αA-crystallin revealed that modification by methylglyoxal enhances its chaperone-like activity. nih.govcapes.gov.br Mass spectrometric analysis identified three arginine residues (R21, R49, and R103) as sites of this compound formation. nih.govcapes.gov.br The conversion of these positively charged arginine residues to the neutral this compound structure appears to be responsible for this enhanced function. nih.gov Site-directed mutagenesis studies, where these arginine residues were replaced with neutral alanine, confirmed that removing the positive charge at R21 and R103 increased chaperone activity, while modification at R49 was detrimental. nih.govacs.org
Similarly, modification by methylglyoxal also enhances the chaperone function of Hsp27. capes.gov.br While this enhanced activity might seem beneficial, the underlying chemical modification of arginine residues is also linked to protein aggregation in the context of lens aging and cataract formation, suggesting a complex, context-dependent role. nih.govacs.org This dual effect indicates that while low-level modification might be a protective response, extensive glycation likely contributes to the protein aggregation characteristic of neurodegenerative diseases. frontiersin.org
Implications in Amyotrophic Lateral Sclerosis (ALS) Pathophysiology
This compound in Cardiovascular Disease Pathogenesis
The accumulation of AGEs, including this compound, is a significant contributor to the development and progression of cardiovascular diseases, particularly in the context of diabetes. wikipedia.orgnih.gov
Modification of Myocardial Heat Shock Protein 27 (Hsp27) in Diabetic Cardiomyopathy
In the context of diabetic cardiomyopathy, a significant molecular alteration observed is the modification of Heat Shock Protein 27 (Hsp27) by this compound. thieme-connect.comnih.gov Research has identified Hsp27 as a primary protein target for this compound modification within the cardiac tissue of individuals with diabetes mellitus (DM) and terminal heart failure. thieme-connect.comahajournals.orgthieme-connect.com This modification is believed to be a direct consequence of the altered metabolic environment in the diabetic myocardium, particularly the accumulation of the highly reactive dicarbonyl, methylglyoxal (MG), a precursor to this compound. ahajournals.orgthieme-connect.com
Studies comparing myocardial samples from diabetic patients with cardiomyopathy to those from non-diabetic patients with cardiomyopathy and non-failing donor hearts have revealed a marked increase in this compound-modified Hsp27 specifically in the diabetic group. thieme-connect.comnih.govahajournals.org For instance, the methylglyoxal (MG)-modification of Hsp27 was found to be significantly increased, approximately 3-fold higher in diabetic hearts compared to non-diabetic cardiomyopathy hearts and 9-fold higher than in non-failing hearts. ahajournals.org This extensive modification of Hsp27, a protein crucial for cellular processes like apoptosis, oxidative stress response, and cytoskeleton stabilization, is thought to have a significant impact on the progression of cardiomyopathy in patients with diabetes. thieme-connect.comahajournals.org The modification is not only observed in human tissue but has also been replicated in vitro, where hyperglycemic conditions led to an increased this compound content of Hsp27 in rat cardiomyoblast cells (H9c2). thieme-connect.comthieme-connect.com
Induction of Oxidative Stress and Apoptosis in Cardiomyocytes by this compound
The accumulation of this compound in cardiac cells is closely associated with the induction of oxidative stress and apoptosis, key pathological events in the development of diabetic cardiomyopathy. thieme-connect.comdergipark.org.tr Hyperglycemia creates a cellular environment ripe for the formation of advanced glycation end products (AGEs) like this compound, which in turn contributes to increased reactive oxygen species (ROS) production. thieme-connect.comdergipark.org.tr
In vitro studies using the H9c2 rat cardiomyoblast cell line have demonstrated that exposure to high glucose conditions leads to an increase in the this compound content of Hsp27, a phenomenon accompanied by the induction of oxidative stress and apoptosis. thieme-connect.comnih.gov This suggests a mechanistic link where this compound modification of critical proteins disrupts cellular homeostasis and triggers programmed cell death pathways. nih.gov Oxidative stress itself is a potent initiator of apoptosis in cardiomyocytes, activating signaling cascades such as the c-Jun NH2-terminal protein kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. dergipark.org.tr The modification of Hsp27 by this compound may impair its protective functions against oxidative stress and apoptosis, thereby exacerbating myocyte loss and contributing to cardiac dysfunction in diabetes. thieme-connect.comthieme-connect.com
Ocular Pathologies Associated with this compound
Elevated this compound Levels in Brunescent and Nuclear Cataractous Lenses
Significant evidence links the accumulation of this compound to the pathogenesis of age-related cataracts, particularly the more severe brunescent and nuclear forms. arvojournals.orgnih.gov this compound levels are substantially higher in the water-insoluble protein fractions of these cataractous lenses compared to age-matched normal lenses. arvojournals.org
A competitive ELISA has been used to quantify this compound levels in different types of lenses. The results consistently show that while this compound is present in normal aging lenses, its concentration increases dramatically with the severity of the cataract. arvojournals.orgnih.gov One study reported that brunescent cataractous lenses had significantly higher this compound levels (254.0 ± 155 pmol/mg protein) compared to both aged normal lenses (16.1 ± 8 pmol/mg) and nuclear cataractous lenses (49.0 ± 26 pmol/mg). arvojournals.orgnih.gov Another analysis confirmed this trend, showing a 255% increase in this compound concentrations in cataractous lenses compared to non-cataractous lenses. arvojournals.org This marked accumulation suggests that the modification of lens proteins, such as crystallins, by methylglyoxal to form this compound is a key process in the browning and opacification of the lens. arvojournals.orgnih.gov
Table 1: this compound Levels in Human Lens Proteins
| Lens Type | This compound Level (pmol/mg protein) |
|---|---|
| Aged Normal | 16.1 ± 8.0 |
| Nuclear Cataractous | 49.0 ± 26.0 |
| Brunescent Cataractous | 254.0 ± 155.0 |
| Diabetic | 50.3 ± 23.6 |
Data sourced from competitive ELISA measurements. arvojournals.orgnih.gov
This compound-Induced Apoptosis in Lens Epithelial Cells
The integrity of the lens epithelium is crucial for maintaining lens transparency, and damage to these cells is a key factor in cataract formation. nih.gov The accumulation of this compound has been identified as a significant contributor to apoptosis (programmed cell death) in lens epithelial cells (LECs). nih.govbvsalud.orgnih.gov
In vivo studies using Zucker diabetic fatty (ZDF) rats, an animal model for type 2 diabetes, have shown that the development of cataracts is associated with a marked increase in LEC apoptosis. bvsalud.orgnih.gov This increase in cell death correlates significantly with the accumulation of this compound and the subsequent activation of the transcription factor nuclear factor-kappaB (NF-κB) in the LECs. nih.govbvsalud.org The activation of NF-κB, in turn, leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov
In vitro experiments using a human LEC line (HLE-B3) have confirmed these findings. Treatment of these cells with methylglyoxal triggered the accumulation of this compound and induced apoptosis. nih.govbvsalud.orgnih.gov This apoptotic process could be prevented by inhibitors of AGE formation (pyridoxamine) and NF-κB inhibitors (pyrrolidine dithiocarbamate), demonstrating that this compound accumulation is a key upstream event in an NF-κB-dependent pro-apoptotic pathway in lens epithelial cells. nih.govbvsalud.orgnih.gov
This compound in Other Systemic Pathological Conditions
Identification of this compound-Modified Proteins (e.g., Selenium Binding Protein 1) in Red Blood Cells of Schizophrenic Patients as a Carbonyl Stress Marker
Recent research has implicated carbonyl stress, a condition characterized by the accumulation of reactive dicarbonyl compounds like methylglyoxal, in the pathophysiology of schizophrenia. lupinepublishers.comlupinepublishers.comnih.gov A key finding in this area is the identification of this compound-modified proteins in the red blood cells (RBCs) of patients with this disorder. nih.govresearchgate.net
Specifically, studies have detected a significant accumulation of an this compound-modified protein with a molecular weight of approximately 56 kDa in the RBCs of some patients with refractory schizophrenia. nih.gov This protein was subsequently purified and identified through mass spectrometry as Selenium Binding Protein 1 (SBP1). nih.govlabby.jp The modification of SBP1 by this compound is the first report of such a specific AGE accumulating in the RBCs of patients with diseases involving carbonyl stress. nih.gov
This discovery suggests that this compound-modified SBP1 could serve as a novel biomarker for carbonyl stress in schizophrenia. lupinepublishers.comnih.gov The presence of this modified protein in RBCs, which are susceptible to damage from excessive glycolysis-induced methylglyoxal, aligns with the hypothesis that schizophrenia may be associated with an advanced aging phenotype and dysfunctional energy metabolism. lupinepublishers.comlupinepublishers.com The modification of SBP1 is particularly noteworthy given that dysfunctional selenium metabolism has also been linked to schizophrenia. lupinepublishers.com
Accumulation Patterns in Cancer Cells and Subtypes (e.g., Breast Adenocarcinoma)
The accumulation of this compound, a major advanced glycation end-product (AGE) derived from the reaction of methylglyoxal (MG) with arginine residues, is a notable feature in various cancer tissues. This accumulation is intrinsically linked to the altered metabolic state of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), which leads to an increase in the production of MG, a glycolysis byproduct. mdpi.comelifesciences.org
Studies have consistently demonstrated that this compound adducts are more abundant in cancerous tissues compared to their non-tumoral counterparts. mdpi.comnih.govresearchgate.net This has been observed across different types of cancer, including breast adenocarcinoma, colorectal cancer, and non-small cell lung cancer. mdpi.comnih.govnih.gov For instance, Western blot analyses of human breast and colorectal cancer tissues have shown a consistent and significant increase in this compound-modified proteins in tumor extracts when compared to matched normal tissue. mdpi.comresearchgate.netresearchgate.net
In the context of breast adenocarcinoma, immunohistochemical analysis has revealed that while non-tumoral breast tissue exhibits a basal level of this compound, the concentration is consistently lower than that observed in matched tumor samples. nih.gov This suggests that the formation and accumulation of this compound is a characteristic event in the development of breast cancer. nih.govnih.gov
Interestingly, the pattern of this compound accumulation can vary significantly between different subtypes of breast cancer. nih.gov Research has highlighted that triple-negative breast cancer (TNBC) lesions show a significantly lower accumulation of this compound compared to other subtypes, such as triple-positive (estrogen receptor-positive, progesterone (B1679170) receptor-positive, and HER2-positive) breast cancers. nih.govnih.gov This difference is attributed to a more efficient detoxification system in TNBC cells. Specifically, the activity of glyoxalase 1 (Glo1), the primary enzyme responsible for detoxifying MG, is significantly higher in triple-negative tumors. nih.govnih.gov This suggests that these more aggressive tumors have developed a robust mechanism to counteract dicarbonyl stress. nih.gov
These clinical observations are substantiated by in vitro studies using various breast cancer cell lines. Western blot analyses have confirmed that triple-negative cell lines (such as MDA-MB-231, MDA-MB-468, BT549, and Hs579T) exhibit lower basal levels of this compound adducts compared to non-triple-negative cell lines like MCF-7 (estrogen/progesterone receptor-positive) and SKBR3 (HER2-positive). nih.govresearchgate.net
The accumulation of this compound is not limited to breast cancer. In colorectal cancer, a significant increase in this compound adducts is observed in tumor tissues compared to the normal adjacent tissue. mdpi.comresearchgate.net Furthermore, the level of accumulation correlates with tumor stage, with higher-stage, more invasive tumors exhibiting stronger this compound staining. mdpi.com This suggests a potential role for dicarbonyl stress in the progression of colorectal cancer. mdpi.com Similarly, in non-small cell lung cancer, this compound positivity is predominantly found in tumor cells. nih.gov Notably, squamous cell carcinomas show strong this compound staining, whereas it is only weakly detected in adenocarcinomas. nih.gov
The localization of this compound adducts within cancer cells is primarily cytoplasmic, although nuclear staining has also been observed in some tumor samples. mdpi.com The modification of specific proteins by this compound formation has significant functional consequences. For example, Heat shock protein 27 (Hsp27) has been identified as a major protein modified by this compound in cancer cells. nih.govcapes.gov.br This modification can enhance the anti-apoptotic activity of Hsp27, potentially contributing to the survival of cancer cells and their resistance to treatment. nih.govcapes.gov.br
Table 1: this compound Accumulation in Different Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | This compound Accumulation Level | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | ER+/PR+, HER2- | Higher | nih.gov |
| SKBR3 | Breast Cancer | HER2+ | Higher | nih.gov |
| MDA-MB-231 | Breast Cancer | Triple Negative | Lower | nih.gov |
| MDA-MB-468 | Breast Cancer | Triple Negative | Lower | nih.gov |
| BT549 | Breast Cancer | Triple Negative | Lower | nih.gov |
| Hs579T | Breast Cancer | Triple Negative | Lower | nih.gov |
| HCT116 | Colorectal Cancer | N/A | High | mdpi.comresearchgate.net |
| HT29 | Colorectal Cancer | N/A | Moderate | mdpi.comresearchgate.net |
| LS174T | Colorectal Cancer | N/A | Low | mdpi.comresearchgate.net |
| SW1573 | Lung Cancer | Squamous Carcinoma | High | nih.gov |
| H460 | Lung Cancer | Adenocarcinoma | Almost Absent | nih.gov |
| NCI-H23 | Lung Cancer | N/A | Significant | capes.gov.br |
| U937 | Leukemia | N/A | Significant | capes.gov.br |
Molecular Mechanisms and Cellular Signaling Pathways Mediated by Argpyrimidine
Interaction with Receptors for Advanced Glycation End-products (RAGE)
The cellular effects of argpyrimidine and other AGEs are largely mediated through their interaction with the multi-ligand receptor RAGE. nih.govresearchgate.net This binding initiates a cascade of intracellular events with significant pathological consequences.
Ligand-Receptor Binding and Downstream Signaling Cascades
The binding of AGEs, including this compound, to RAGE triggers the activation of several downstream signaling pathways. mdpi.commdpi.com This interaction can lead to the activation of key transcription factors such as NF-κB (nuclear factor kappa B). nih.govportlandpress.com The activation of NF-κB is a critical step, as it translocates to the nucleus and induces the expression of a wide array of pro-inflammatory and pro-apoptotic genes. nih.gov
RAGE activation can also stimulate other signaling cascades, including:
Mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK. mdpi.commdpi.com
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. mdpi.com
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.com
Rho GTPases. mdpi.com
The specific signaling pathways activated can vary depending on the cell type and the specific AGE ligand involved. nih.gov For instance, in some cellular contexts, the cytoplasmic domain of RAGE is phosphorylated by PKCζ upon ligand binding, which then facilitates interactions with adaptor proteins like TIRAP and MYD88, further propagating the downstream signal. mdpi.com
Induction of Inflammatory Responses and Oxidative Stress via AGE-RAGE Axis
The engagement of the AGE-RAGE axis is a potent driver of inflammation and oxidative stress. nih.govmdpi.com The activation of NF-κB and other signaling pathways leads to the production and release of pro-inflammatory cytokines and chemokines, such as interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This inflammatory milieu can contribute to tissue damage in various pathological conditions. explorationpub.com
Furthermore, the AGE-RAGE interaction can directly increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase and by affecting mitochondrial function. mdpi.com This surge in oxidative stress can, in turn, promote the formation of more AGEs, creating a vicious cycle that perpetuates inflammation and cellular damage. mdpi.comscispace.com The accumulation of this compound and the subsequent activation of the RAGE pathway have been linked to increased apoptosis in various cell types, including lens epithelial cells, which is thought to be mediated, at least in part, by this increase in oxidative stress and the expression of pro-apoptotic proteins like Bax. nih.gov
Direct and Indirect Impacts on Protein Structure and Function
Beyond its receptor-mediated effects, the formation of this compound directly alters the structure and function of proteins.
Site-Specific Modification of Arginine Residues within Proteins
This compound is formed by the modification of arginine residues by methylglyoxal (B44143). wikipedia.org This modification neutralizes the positive charge of the arginine side chain. nih.gov The location of this modification is not random; certain arginine residues are more susceptible to modification than others, often depending on their solvent accessibility. researchgate.net For example, in human αA-crystallin, arginine residues at positions 21, 49, and 103 have been identified as sites of this compound formation. nih.gov Similarly, in small heat shock proteins like Hsp27, the conserved arginine at position 12 is a primary target for modification. plos.org
Alteration of Protein Chaperone Activity and Stability
The modification of arginine to this compound can have significant consequences for the function of chaperone proteins. In some cases, this modification can impair chaperone activity. For instance, the site-specific incorporation of this compound at residue 188 of human Hsp27 was found to perturb its oligomeric assembly and impair its chaperone function, even though it did not affect the protein's secondary structure. nih.govresearchgate.net
Conversely, in other contexts, this compound formation has been associated with an enhancement of chaperone-like function. Modification of αA-crystallin by methylglyoxal, leading to the formation of this compound at specific arginine residues, was shown to increase its ability to prevent the aggregation of other proteins. nih.gov This enhanced function is thought to be due to the neutralization of the positive charge on the arginine residues. nih.gov
Methylglyoxal has also been shown to decrease the levels of molecular chaperones Hsc70 and Hsp90, contributing to the accumulation of protein aggregates. plos.org
Promotion of Protein Crosslinking and Aggregation
The formation of AGEs, including this compound, is a known contributor to protein cross-linking and aggregation. rsc.orgoup.com While this compound itself is a non-crosslinking AGE, its formation is part of the broader glycation process that can lead to the formation of covalent cross-links between proteins. rsc.orgnih.gov This cross-linking can result in the formation of insoluble protein aggregates, which are a hallmark of various diseases. oup.com The accumulation of this compound-modified proteins has been observed in cellular aggregates, suggesting a role in this process. plos.org For example, glycation of insulin (B600854) by methylglyoxal can promote the formation of native-like aggregates. d-nb.info
Cellular and Molecular Responses to this compound Accumulation
This compound, an advanced glycation end-product (AGE) derived from the reaction of methylglyoxal with arginine residues, is implicated in various cellular and molecular responses that contribute to cellular dysfunction and pathology. Its accumulation triggers a cascade of events, including programmed cell death (apoptosis), inflammation, and the modulation of crucial detoxification pathways.
Pathways Leading to Apoptosis in Various Cell Lines (e.g., Lens Epithelial Cells, H9c2 Cardiomyoblasts)
The accumulation of this compound is a significant trigger for apoptosis in several cell types, a process tightly regulated by specific molecular pathways.
In human lens epithelial cells (LECs), specifically the HLE-B3 cell line, the buildup of this compound is a direct cause of apoptosis, a key factor in the development of diabetic cataracts. flybase.orgmims.com Research demonstrates that this compound accumulation initiates apoptosis through a signaling cascade that involves the activation of Nuclear Factor-kappaB (NF-κB). flybase.orgmims.com This activation leads to an increased expression of the pro-apoptotic protein Bax, which alters the ratio of Bax to the anti-apoptotic protein Bcl-2, favoring cell death. flybase.org The cascade culminates in the activation of caspase-3, a critical executioner enzyme in the apoptotic process. flybase.orgwikidata.org Studies have shown that inhibiting the formation of this compound with agents like pyridoxamine (B1203002), or blocking NF-κB activation, can prevent this apoptotic cell death in LECs. flybase.orgmims.com
In H9c2 cardiomyoblasts, a cell line used to model cardiac cells, the precursor of this compound, methylglyoxal (MG), is known to induce significant cellular stress and apoptosis. nih.gov Exposure to MG leads to increased production of intracellular and mitochondrial reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. nih.gov This process in cardiomyoblasts is also linked to the activation of caspases and involves the Bcl-2 family of proteins, indicating a mitochondrial-dependent apoptotic pathway. nih.govnih.gov
Table 1: Research Findings on this compound-Induced Apoptosis
| Cell Line | Inducing Agent | Key Molecular Events | Outcome | References |
|---|---|---|---|---|
| Human Lens Epithelial Cells (HLE-B3) | This compound / Methylglyoxal | Activation of NF-κB, Increased Bax/Bcl-2 ratio, Caspase-3 activation, Oxidative DNA damage | Apoptosis, Cataractogenesis | flybase.org, wikidata.org, mims.com |
| H9c2 Cardiomyoblasts | Methylglyoxal | Increased ROS production, Mitochondrial dysfunction, Caspase activation | Apoptosis, Myocardial cell injury | nih.gov, nih.gov |
Activation of Pro-Inflammatory Transcription Factors (e.g., NF-κB)
A central mechanism through which this compound exerts its cytotoxic effects is by activating pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB). flybase.org this compound, as an AGE, can bind to the Receptor for Advanced Glycation End Products (RAGE). flybase.orgfishersci.bewikipedia.org This interaction between AGEs and RAGE is a well-established trigger for intracellular inflammatory responses. flybase.orgwikipedia.org
Upon binding, the AGE-RAGE axis initiates downstream signaling pathways that lead to the activation of NF-κB. flybase.orgwikipedia.orgcenmed.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. flybase.org The signaling cascade triggered by this compound leads to the degradation of this inhibitor, allowing NF-κB to translocate to the nucleus. flybase.orgmims.com Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes involved in inflammation and, in many cases, apoptosis. flybase.orgfishersci.be This NF-κB-dependent pathway has been shown to be crucial for this compound-induced apoptosis in LECs and to promote inflammatory destruction in periodontal ligament cells. flybase.orgmims.comfishersci.be
Modulation of Glyoxalase I (Glo-1) Activity and its Detoxification Role
The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-1), is the primary cellular defense for detoxifying methylglyoxal (MG), the highly reactive precursor of this compound. wikipedia.orgfishersci.ca The system converts MG into the non-toxic D-lactate in a two-step process that requires glutathione (B108866) (GSH) as a cofactor. wikipedia.orgfishersci.cametabolomicsworkbench.org Glo-1 catalyzes the first and rate-limiting step. fishersci.ca
By efficiently detoxifying MG, Glo-1 plays a crucial role in preventing the formation and accumulation of this compound and other MG-derived AGEs. wikipedia.orgfishersci.se When Glo-1 activity is compromised or overwhelmed by excessive MG production, this compound levels rise, leading to increased glycative stress, oxidative stress, and cellular damage. wikipedia.orgiarc.fr Overexpression of Glo-1 has been shown to attenuate age-related increases in this compound and protect against endothelial dysfunction. fishersci.se
Interestingly, the regulation of Glo-1 is complex and can be influenced by inflammatory signals. For instance, the inflammatory cytokine TNF-α can induce the phosphorylation of Glo-1. wikipedia.orgmetabolomicsworkbench.org This modification does not appear to enhance the detoxification function of Glo-1 but is instead linked to a pathway that promotes the formation of specific MG-derived AGEs, contributing to a mitochondrial-dependent apoptotic pathway. wikipedia.orgmetabolomicsworkbench.org This suggests a complex interplay where inflammatory conditions can modulate the glyoxalase system, potentially exacerbating this compound-mediated cell death.
Advanced Analytical Methodologies for Argpyrimidine Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of argpyrimidine, enabling its separation from complex mixtures and subsequent identification and quantification. The inherent fluorescent property of this compound is often exploited for its detection.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and robust method for quantifying this compound. measurlabs.comlabmanager.com This technique leverages the native fluorescence of the this compound molecule for sensitive and selective detection. measurlabs.com this compound exhibits characteristic fluorescence with an excitation wavelength typically around 320-335 nm and an emission wavelength around 380-385 nm. nih.govresearchgate.net
A significant advantage of this method is the stability of this compound during acid hydrolysis, which allows for the complete breakdown of proteins into their constituent amino acids without degrading the target compound. researchgate.net This enables the quantification of this compound in total protein hydrolysates from various tissues. researchgate.net Researchers have successfully used reversed-phase HPLC (RP-HPLC) systems for the separation and quantification of this compound in diverse samples, including human lens and serum proteins, where levels were found to be significantly higher in diabetic patients. researchgate.net It has also been employed to detect this compound in amyloid proteins from patients with familial amyloidotic polyneuropathy and to quantify its presence in beverages like beer. nih.govnih.gov
Table 1: HPLC-FLD Parameters for this compound Detection
| Parameter | Value | Source |
| Excitation Wavelength (λex) | 320 nm | nih.gov |
| 330 nm | researchgate.net | |
| 335 nm | researchgate.net | |
| Emission Wavelength (λem) | 385 nm | nih.govresearchgate.net |
| 380 nm | researchgate.net | |
| Application | Quantification in protein hydrolysates | researchgate.net |
| Analysis of amyloid proteins | nih.gov | |
| Quantification in beer | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org While less common for routine quantification of this compound due to the compound's low volatility, GC-MS plays a crucial role in its initial identification and structural confirmation. For instance, GC-MS was used in conjunction with HPLC to definitively identify the novel fluorescent Maillard reaction product, this compound, in beer. nih.gov The mass spectrometer provides detailed structural information by fragmenting the analyte and analyzing the resulting mass-to-charge ratios, which serves as a molecular fingerprint, confirming the identity of the compound separated by the gas chromatograph. wikipedia.orgmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the sensitive and specific quantification of advanced glycation end products (AGEs), including this compound, in complex biological matrices. mdpi.comnih.gov This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For analysis, proteins are typically subjected to exhaustive enzymatic hydrolysis to release the modified amino acids. mdpi.comarvojournals.org
The LC-MS/MS method allows for the simultaneous analysis of multiple AGEs. acs.org In the mass spectrometer, the precursor ion corresponding to the mass of this compound is selected and fragmented to produce specific product ions. By monitoring these specific mass transitions (a technique known as Multiple Reaction Monitoring or MRM), a very high degree of selectivity and quantitative accuracy is achieved, even in complex protein hydrolysates. mdpi.comnih.gov This method has been validated for the analysis of this compound in various samples, including food products like almonds and biological samples such as human lens proteins. arvojournals.orgacs.org
Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (UPLC-MS/MS), represents a significant advancement over conventional HPLC. UPLC utilizes columns with smaller particle sizes, which allows for higher resolution, increased sensitivity, and much faster analysis times. portlandpress.com A validated UPLC-MS/MS method has been developed for the simultaneous identification and quantification of 15 different AGEs, including this compound. researchgate.net This high-throughput technique is particularly valuable for large-scale clinical studies and for analyzing protein glycation, oxidation, and nitration adducts in physiological fluids and tissues with high precision. portlandpress.com The use of stable isotope-labeled internal standards in these assays further enhances the robustness and accuracy of quantification. portlandpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Protein Hydrolysates
Immunological Assays for Specific this compound Detection
Immunological assays utilize the high specificity of antibody-antigen interactions to detect and quantify target molecules like this compound.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For this compound, a competitive ELISA format is commonly used. arvojournals.orgnih.gov This assay involves the use of monoclonal or polyclonal antibodies that are highly specific to the this compound structure. arvojournals.orgnih.gov
In a typical competitive ELISA for this compound, microplate wells are coated with a known amount of an this compound-protein conjugate (e.g., BSA-argpyrimidine). arvojournals.org The sample to be tested is pre-incubated with a limited amount of anti-argpyrimidine antibody. This mixture is then added to the coated wells. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody that binds to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal. The signal is inversely proportional to the concentration of this compound in the sample. This method has been successfully applied to measure this compound in human lens proteins, demonstrating significantly higher levels in brunescent cataractous lenses. arvojournals.org The lower limit of detection in these assays can be as low as 0.5 picomoles, highlighting the sensitivity of this immunological approach. arvojournals.org
Table 2: Summary of Advanced Analytical Methodologies for this compound
| Methodology | Principle | Key Advantages | Common Applications |
| HPLC-FLD | Separation by HPLC, detection of native fluorescence. measurlabs.com | Good sensitivity and selectivity, robust for protein hydrolysates. labmanager.comresearchgate.net | Quantification in serum, lens proteins, beer. nih.govresearchgate.netnih.gov |
| GC-MS | Separation by GC, identification by mass fragmentation pattern. wikipedia.org | Provides definitive structural confirmation. nih.govmdpi.com | Initial identification and structural elucidation. nih.gov |
| LC-MS/MS | Separation by LC, quantification by specific mass transitions. nih.gov | High sensitivity, high specificity, "gold standard" for quantification. mdpi.comnih.gov | Analysis of protein hydrolysates from biological and food samples. arvojournals.orgacs.org |
| UPLC-MS/MS | Faster separation with higher resolution, MS/MS detection. portlandpress.com | High-throughput, increased sensitivity and speed. portlandpress.com | Comprehensive AGE profiling in clinical and physiological studies. portlandpress.comresearchgate.net |
| ELISA | Competitive binding to specific anti-argpyrimidine antibodies. arvojournals.orgnih.gov | High specificity, high sensitivity, suitable for large sample numbers. arvojournals.orgd-nb.info | Quantification in lens proteins and other biological samples. arvojournals.orgnih.gov |
Western Blotting for Protein Immunoreactivity and Molecular Weight Profiling
Western blotting is a powerful technique used to identify this compound-modified proteins within a complex mixture and to determine their molecular weights. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific for this compound.
In studies of human lens proteins, Western blotting has revealed that this compound is present in both monomeric and polymeric crystallins. nih.gov Experiments have consistently shown stronger immunoreactivity in proteins from cataractous lenses compared to non-cataractous ones. nih.govarvojournals.org Specifically, all crystallin types (α, β, and γ) and several cross-linked high-molecular-weight aggregates react with the anti-argpyrimidine antibody. arvojournals.org A protein of approximately 28 kDa, particularly within the α-crystallin fraction, has demonstrated the highest immunoreactivity. nih.govarvojournals.org
Research on human breast cancer tissues using a monoclonal antibody (mAb6B) specifically directed against this compound has shown that cancerous tissues accumulate more this compound-modified proteins than corresponding non-tumoral tissues. oncotarget.com Furthermore, Western blot analysis of cataractous lenses from Zucker diabetic fatty (ZDF) rats detected multiple and robust immunoreactive bands for this compound, indicating significant accumulation of this advanced glycation end-product (AGE). nih.gov
Immunohistochemistry for Tissue Localization and Cellular Accumulation
Immunohistochemistry (IHC) allows for the visualization of this compound within the context of tissue architecture, revealing its specific localization in different cell types and structures. This method has been instrumental in understanding the distribution of this compound in various pathological conditions.
IHC studies on kidney tissue from diabetic patients have shown this compound localization in the intima and media of small artery walls. researchgate.net Similarly, in a rat model of ischemia/reperfusion, an accumulation of this compound was observed in some arterial walls of the brain. researchgate.net These findings suggest a potential role for this compound in the progression of diabetic complications and tissue injury from ischemia. researchgate.net
In the context of diabetic cataracts, immunohistochemical analysis of lenses from ZDF rats revealed significant accumulation of this compound in lens epithelial cells (LECs). nih.gov Further investigation using immunofluorescence, a similar technique, has been used to assess the intracellular formation of this compound in cultured human LECs (HLE-B3). nih.gov Additionally, studies on skin biopsies from individuals with recent-onset type 2 diabetes have used immunofluorescence to assess the area of this compound, showing a higher accumulation compared to individuals with normal glucose tolerance. diabetesjournals.org Transthyretin, a protein prone to modification, can be detected by immunohistochemical methods in various tissues years before the formation of amyloid fibrils in familial amyloidotic polyneuropathy. nih.gov
Spectroscopic and Fluorometric Approaches
Spectroscopic and fluorometric methods are key to the structural confirmation and sensitive detection of this compound, leveraging its intrinsic physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of molecules. wikipedia.orgcas.cz It provides detailed information about the atomic arrangement and chemical environment within a molecule, making it ideal for confirming the identity of newly isolated compounds. wikipedia.org
The structure of this compound, formed from the reaction of methylglyoxal (B44143) and an arginine derivative, was definitively confirmed using NMR spectroscopy. nih.gov In one study, after synthesizing and purifying Nα-acetyl-argpyrimidine, both mass spectrometry and NMR analysis were used to verify its identity. nih.gov The 1H NMR spectrum of a major fluorescent product from the reaction of Nα-acetyl-L-arginine with methylglyoxal displayed a characteristic singlet at 2.10 ppm, corresponding to six protons, which was crucial evidence in identifying the compound as this compound. researchgate.net This technique is fundamental in distinguishing this compound from other potential reaction products. researchgate.net
Fluorometric Detection for Fluorescent AGEs including this compound
This compound is a fluorescent AGE, a property that is exploited for its detection and quantification. wikipedia.org Fluorometric methods offer high sensitivity for measuring fluorescent compounds.
The formation of fluorescent products is a key indicator of protein glycation. nih.gov this compound exhibits characteristic fluorescence with an excitation maximum around 320-335 nm and an emission maximum around 380-385 nm. nih.govresearchgate.net This intrinsic fluorescence allows for its detection in various biological samples. For instance, the increased fluorescence of proteins extracted from patients with familial amyloidotic polyneuropathy compared to controls suggested the presence of this compound. nih.gov
Fluorometric detection is often coupled with High-Performance Liquid Chromatography (HPLC) to separate this compound from other fluorescent compounds before quantification. arvojournals.org This combined approach has been used to measure this compound concentrations in enzymatic hydrolysates of human lens proteins. arvojournals.org In another study, the antiglycation activity of certain compounds was evaluated by measuring the inhibition of this compound formation using a fluorescence spectrophotometer. mdpi.com Research has shown that this compound is a major fluorescent product that forms in vivo. nih.gov
Methodological Considerations and Comparative Analysis
The accuracy of this compound quantification heavily relies on the methods used for sample preparation and the subsequent analytical technique.
Sample Preparation Techniques (e.g., Enzymatic Hydrolysis, Acid Hydrolysis)
The goal of sample preparation is to release this compound from its protein-bound state into a form suitable for analysis, typically free amino acids. The two primary methods for this are enzymatic and acid hydrolysis.
Enzymatic Hydrolysis: This method uses a cocktail of proteases to digest proteins under mild conditions, which helps to preserve the structure of acid-labile AGEs. For the analysis of this compound in amyloid proteins, samples were subjected to enzymatic hydrolysis using pepsin, Pronase E, and leucine (B10760876) aminopeptidase. nih.gov Similarly, for the analysis of human lens proteins, enzymatic hydrolysis was the method of choice to prepare samples for both LC-MS/MS and fluorometric detection. arvojournals.org Multi-step enzymatic digestion procedures are known to provide good recoveries for most AGEs. semanticscholar.org A key advantage is that it avoids the degradation of certain AGEs that occurs during acid hydrolysis. semanticscholar.org
Acid Hydrolysis: This technique involves heating the protein sample in a strong acid, such as 6 N HCl, to break it down into its constituent amino acids. semanticscholar.org this compound has been found to be stable under acid hydrolysis conditions, which allows for this method to be used for its quantification. researchgate.net This stability is a significant advantage, as many other AGEs are degraded by harsh acidic conditions. semanticscholar.org For example, this compound concentrations in human lens and serum proteins have been determined by HPLC following acid hydrolysis. researchgate.net However, a major drawback of acid hydrolysis is that it can lead to the degradation of other arginine-derived adducts like hydroimidazolones. semanticscholar.org While effective for this compound, it is not suitable for a comprehensive profile of all AGEs in a sample. semanticscholar.org
The choice between enzymatic and acid hydrolysis depends on the specific research question. While acid hydrolysis is simpler and effective for the stable this compound, enzymatic hydrolysis is preferred for a broader analysis of AGEs, including the more labile ones. semanticscholar.org
Interactive Data Table: Comparison of Hydrolysis Methods for this compound Analysis
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Principle | Uses a cocktail of proteases to digest proteins. nih.gov | Uses strong acid (e.g., 6 N HCl) and heat to break peptide bonds. semanticscholar.org |
| Conditions | Mild (e.g., physiological pH, 37°C). nih.gov | Harsh (e.g., 110°C, 20-24 hours). semanticscholar.orgnih.gov |
| This compound Stability | Preserved. arvojournals.org | Stable. researchgate.net |
| Stability of Other AGEs | Generally good, preserves acid-labile adducts. semanticscholar.org | Poor for many AGEs (e.g., hydroimidazolones). semanticscholar.org |
| Advantages | Allows for simultaneous analysis of multiple AGEs. semanticscholar.org | Simple, reliable, and provides quantitative hydrolysis for stable compounds. semanticscholar.org |
| Disadvantages | Can be more complex and time-consuming. nih.gov | Can generate artifacts and destroys labile AGEs. semanticscholar.orgnih.gov |
| Common Application | Comprehensive AGE profiling in biological samples. semanticscholar.org | Specific quantification of acid-stable AGEs like this compound. researchgate.net |
Sensitivity, Specificity, and Validation of Analytical Methods
The accurate and reliable quantification of this compound in complex biological and food matrices necessitates the use of thoroughly validated analytical methods. The key performance characteristics of these methods are sensitivity, specificity, and a range of validation parameters that ensure the data are fit for purpose.
Sensitivity refers to the lowest amount of an analyte a method can reliably detect and quantify. Modern analytical techniques, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer excellent sensitivity for this compound analysis. wikipedia.orgresolian.com The limit of detection (LOD) and lower limit of quantification (LLOQ) for LC-MS/MS methods can reach low ng/mL or even pg/mL levels, allowing for the measurement of trace amounts of this compound in biological fluids like plasma. nih.gov For instance, a validated LC-MS/MS method for quantifying various advanced glycation end-products (AGEs), including this compound, in rat plasma demonstrated high sensitivity after a derivatization step. abertay.ac.uk Sensitivity is crucial for determining baseline physiological levels and detecting subtle changes associated with disease or aging.
Specificity is the ability of an analytical method to unequivocally measure the analyte of interest, in this case, this compound, without interference from other components in the sample matrix. resolian.comresearchgate.net This is particularly important for AGE analysis due to the presence of numerous structurally similar compounds, such as other methylglyoxal-derived products like hydroimidazolones. mdpi.com Mass spectrometry-based methods provide superior specificity compared to less specific techniques like fluorescence detection or enzyme-linked immunosorbent assays (ELISA). wikipedia.org LC-MS/MS achieves high specificity by monitoring a specific mass-to-charge (m/z) transition for this compound, ensuring that the detected signal originates only from the target compound. japsonline.comnih.gov
Validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.netuni.lu To ensure reliability, methods for this compound quantification are typically validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). oamjms.eu Key validation parameters include:
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery of a known amount of spiked analyte. stanford.edu Validated methods show high accuracy, with recoveries typically in the range of 80-120%. semanticscholar.orgacs.org
Precision: The degree of agreement among a series of measurements from the same sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). stanford.edu For a method to be considered precise, RSD values are generally expected to be below 15%. nih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oamjms.eu
Collectively, these validation characteristics ensure that the data generated on this compound concentrations are accurate, precise, and specific, which is fundamental for its study as a biomarker in disease and aging. arvojournals.org
Comparative Quantification with Other Methylglyoxal-Derived AGEs (e.g., Hydroimidazolones, Pentosidine)
This compound is just one of several AGEs formed from the reaction of methylglyoxal (MGO) with protein residues. To understand the relative contribution of different glycation pathways, researchers often perform comparative quantification of this compound alongside other prominent AGEs, such as the non-fluorescent hydroimidazolones and the fluorescent crosslink, pentosidine (B29645).
This compound vs. Pentosidine: Pentosidine, a fluorescent AGE derived from pentose (B10789219) sugars, is a well-established biomarker of general AGE accumulation. wikipedia.org However, studies directly comparing this compound and pentosidine in human tissues have revealed significantly different concentrations. In both human serum and lens proteins, this compound levels are substantially higher than those of pentosidine. researchgate.netmetabolomicsworkbench.org One study found that this compound concentrations were generally 10 to 25 times higher than pentosidine levels in these tissues. researchgate.netmetabolomicsworkbench.org For example, in serum proteins from individuals with diabetes, the this compound concentration was 9.3 ± 6.7 pmol/mg, whereas pentosidine levels are typically much lower. metabolomicsworkbench.org Similarly, in brunescent cataractous lenses, this compound levels were found to be approximately 300 times higher than pentosidine. arvojournals.orgarvojournals.org
This compound vs. Hydroimidazolones: Methylglyoxal-derived hydroimidazolone (MG-H1) is a major, non-fluorescent AGE formed from the reaction of MGO with arginine residues. researchgate.net Quantitative analysis in human lens proteins has shown that MG-H1 is the most abundant MGO-derived AGE, present at far greater concentrations than this compound. arvojournals.org Research on human lens proteins reported the following mean concentrations:
MG-H1: 4609 ± 411 pmol/mg protein
This compound: 205 ± 19 pmol/mg protein
Pentosidine: 0.693 ± 0.104 pmol/mg protein arvojournals.org
These findings indicate that the concentration of MG-H1 is more than 22 times higher than that of this compound in lens tissue, suggesting that the formation of hydroimidazolones is a quantitatively more significant pathway for MGO-arginine modification than the pathway leading to this compound. arvojournals.org While this compound is a useful fluorescent marker for MGO-related damage, the far greater abundance of MG-H1 highlights its potential importance in the pathophysiology of AGE-related tissue damage. arvojournals.org
Interactive Table: Comparative Concentrations of this compound and Other AGEs
| Compound | Biological Matrix | Concentration (pmol/mg protein) | Key Finding | Citations |
| This compound | Human Serum (Diabetic) | 9.3 ± 6.7 | 2-3 fold higher than non-diabetic controls. | researchgate.net, metabolomicsworkbench.org |
| This compound | Human Serum (Non-Diabetic) | 4.4 ± 3.4 | researchgate.net, metabolomicsworkbench.org | |
| This compound | Human Lens (Brunescent Cataract) | 254.0 ± 155.0 | Significantly higher than in aged or nuclear cataract lenses. | arvojournals.org |
| This compound | Human Lens (Average) | 205 ± 19 | ~22-fold lower than MG-H1. | arvojournals.org |
| Pentosidine | Human Lens (Average) | 0.693 ± 0.104 | ~300-fold lower than this compound. | arvojournals.org |
| Hydroimidazolone (MG-H1) | Human Lens (Average) | 4609 ± 411 | The most abundant MGO-derived AGE in the lens. | arvojournals.org |
Strategies for Therapeutic Intervention and Modulation of Argpyrimidine Formation and Effects
Pharmacological Inhibition of Argpyrimidine Formation
The primary approach to preventing the deleterious effects of this compound is to inhibit its formation. This can be achieved through several pharmacological strategies, including the use of general AGE inhibitors, scavenging of methylglyoxal (B44143), and employing antioxidants to reduce glycation accelerated by oxidative stress.
General AGE Inhibitors (e.g., Pyridoxamine (B1203002), Aminoguanidine) and Their Mechanisms of Action
General inhibitors of advanced glycation end-products (AGEs) function by intercepting reactive intermediates in the Maillard reaction, thus preventing the formation of this compound and other AGEs.
Pyridoxamine (PM) , a vitamer of vitamin B6, is a potent inhibitor of AGE formation. plos.org Its mechanisms of action are multifaceted. PM can trap reactive carbonyl species, which are precursors to AGEs. nih.gov It also has the ability to chelate metal ions that catalyze the oxidative reactions involved in the later stages of glycation. nih.govnih.gov Furthermore, pyridoxamine can block the oxidative degradation of the Amadori intermediate, a key step in the formation of many AGEs. plos.orgnih.gov By scavenging reactive oxygen species (ROS), pyridoxamine also addresses the oxidative stress component that accelerates glycation. nih.govnih.gov Studies have shown that pyridoxamine can inhibit the formation of this compound and prevent subsequent apoptosis in cell cultures. nih.govnih.gov
Aminoguanidine (B1677879) (AG) was one of the first AGE inhibitors to be identified. nih.gov Its primary mechanism of action is the trapping of reactive carbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone. nih.govpatsnap.comnih.gov By reacting with these α,β-dicarbonyl compounds, aminoguanidine forms substituted 3-amino-1,2,4-triazine derivatives, effectively preventing them from reacting with proteins to form AGEs like this compound. nih.gov Aminoguanidine has been shown to suppress the formation of AGEs in various proteins both in laboratory settings and in animal models of diabetes. frontiersin.org
| Inhibitor | Mechanism of Action |
| Pyridoxamine | Traps reactive carbonyl species, chelates metal ions, blocks oxidative degradation of Amadori intermediates, scavenges reactive oxygen species. nih.govnih.gov |
| Aminoguanidine | Traps reactive dicarbonyl compounds (e.g., methylglyoxal) to form substituted triazines. nih.govpatsnap.comnih.gov |
Methylglyoxal Scavengers and Their Therapeutic Potential
Methylglyoxal (MGO) is a highly reactive dicarbonyl compound and a primary precursor in the formation of this compound. wikipedia.orgcwru.edu Therefore, scavenging MGO presents a direct therapeutic strategy to inhibit this compound formation. Compounds that can effectively neutralize MGO are being investigated for their therapeutic potential in conditions where MGO levels are elevated, such as diabetes. mdpi.comnih.govnih.gov
Aminoguanidine, as mentioned previously, is an effective MGO scavenger. nih.gov Other compounds, such as N-acetylcysteine (NAC), have also demonstrated the ability to scavenge MGO and attenuate MGO-induced endothelial dysfunction. nih.gov The development of specific and safe MGO scavengers holds promise for preventing the vascular complications associated with diabetes and other conditions characterized by high MGO levels. nih.govnih.gov The therapeutic potential of MGO scavengers lies in their ability to reduce the burden of MGO-derived AGEs, thereby mitigating downstream pathological processes. mdpi.comphysiology.org
Antioxidant Strategies to Counteract Oxidative Stress-Accelerated Glycation
Oxidative stress and glycation are closely intertwined processes. Oxidative stress can accelerate the formation of AGEs, and the glycation process itself can generate reactive oxygen species (ROS), creating a vicious cycle. skintherapyletter.com Therefore, antioxidant strategies are crucial in the effort to inhibit this compound formation.
Antioxidants can inhibit glycation through various mechanisms, including the scavenging of free radicals that catalyze glycation reactions and by trapping reactive intermediate compounds. skintherapyletter.com A diet rich in antioxidants can help replenish the body's endogenous antioxidant defense systems. skintherapyletter.com
Several dietary components have demonstrated anti-glycation properties in laboratory studies, including:
Vitamins: Vitamin C and E are potent antioxidants that can neutralize free radicals. mitochon.itrejuvenateface.co.uk
Phytonutrients: Flavonoids like luteolin (B72000) and quercetin (B1663063), as well as phenolic acids such as ferulic acid and chlorogenic acid, have shown beneficial effects. skintherapyletter.com
Herbs and Spices: Cinnamon, garlic, rosemary, ginger, cumin, black pepper, and green tea have all exhibited significant anti-glycation activity in laboratory settings. skintherapyletter.com
Other Compounds: Resveratrol, alpha-lipoic acid, and L-carnitine combat oxidative stress and inflammation, which can lower AGE levels. mitochon.it
Combining antioxidants with AGE inhibitors like aminoguanidine has been shown to be more effective in preventing the structural changes to proteins caused by glycation and oxidative stress. researchgate.net
Attenuation of this compound-Mediated Pathological Processes
In addition to preventing the formation of this compound, another therapeutic approach is to counteract the pathological processes that are initiated by this AGE once it has formed. This involves targeting the signaling pathways that this compound activates and enhancing the body's natural detoxification systems.
Targeting the NF-κB Signaling Pathway
The interaction of AGEs, including this compound, with the Receptor for Advanced Glycation End products (RAGE) can activate various intracellular signaling pathways, a key one being the nuclear factor-kappa B (NF-κB) pathway. portlandpress.commdpi.com The activation of NF-κB is a critical step in the inflammatory and apoptotic processes seen in diseases associated with AGE accumulation. portlandpress.com
Studies have shown that the accumulation of this compound in lens epithelial cells is dependent on NF-κB and leads to apoptosis (programmed cell death). nih.govnih.gov This suggests that targeting the NF-κB signaling pathway could be a viable therapeutic strategy to mitigate the damaging effects of this compound.
Inhibitors of NF-κB, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), have been shown to block the nuclear translocation of NF-κB and prevent apoptosis in cells treated with methylglyoxal, the precursor to this compound. nih.govnih.gov This indicates that by inhibiting the NF-κB pathway, the pro-apoptotic effects of this compound can be attenuated. nih.govnih.govmerckmillipore.com Therefore, modulating the NF-κB signaling pathway represents a promising approach to counteract the pathological consequences of this compound accumulation.
Modulating the Glyoxalase System Activity
The glyoxalase system is the primary enzymatic pathway for the detoxification of methylglyoxal. It consists of two enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2), which convert MGO into the less reactive D-lactate. The activity of this system is crucial for regulating intracellular MGO levels and, consequently, the formation of this compound.
Research has shown that overexpression of Glo1 can significantly inhibit the formation of MGO-derived AGEs, including this compound. cwru.edu In mouse lenses with increased Glo1 activity, the levels of this compound were significantly reduced. cwru.edu Conversely, a decrease in Glo1 activity leads to an accumulation of MGO and subsequent formation of this compound and other AGEs. nih.gov
Therefore, strategies aimed at enhancing the activity of the glyoxalase system could be a therapeutic approach to reduce the burden of this compound. This could involve the use of glyoxalase inducers, which are compounds that upregulate the expression or activity of glyoxalase enzymes. physiology.org By boosting the natural detoxification pathway for MGO, the formation of this compound can be effectively reduced, thus preventing its pathological effects.
Development and Evaluation of RAGE Antagonists
The interaction between Advanced Glycation End-products (AGEs), such as this compound, and the Receptor for Advanced Glycation End-products (RAGE) is a key driver of pathological processes in various diseases. nih.gov This has led to significant research into the development of RAGE antagonists as a therapeutic strategy. nih.gov These antagonists aim to block the AGE-RAGE axis, thereby mitigating downstream inflammatory and oxidative stress pathways. nih.govguidetopharmacology.orgresearchgate.net
Diverse strategies have been employed to target RAGE function. bohrium.com These include the development of small-molecule inhibitors, aptamers, and inhibitors targeting the cytoplasmic tail of RAGE (ct-RAGE) to block signal transduction. nih.govbohrium.com Soluble RAGE (sRAGE), which acts as a natural decoy by binding to AGEs and preventing them from interacting with cell-surface RAGE, has also been investigated. bohrium.comguidetopharmacology.org In animal studies, treatment with sRAGE demonstrated significant reductions in atherosclerotic lesion area and mitigated diabetic vascular hyperpermeability. guidetopharmacology.org
Several small-molecule RAGE inhibitors have progressed to clinical development. nih.govresearchgate.net One of the most prominent examples is Azeliragon (TTP488), an orally bioavailable small molecule that inhibits RAGE by binding to its extracellular V-type domain. guidetopharmacology.orgresearchgate.net Azeliragon has been evaluated in Phase III clinical trials for Alzheimer's disease and has also been studied for its potential in treating diabetic complications and various cancers. guidetopharmacology.orgresearchgate.netuni.lu Another notable RAGE antagonist is FPS-ZM1, a high-affinity inhibitor that also targets the V-domain of RAGE, blocking the binding of ligands like amyloid-β. nih.gov
The evaluation of these antagonists has shown promising results in preclinical models. For instance, ct-RAGE antagonists have been shown to attenuate disease progression in diabetic animal models at nanomolar concentrations. nih.gov The overarching goal of these therapeutic agents is to interrupt the self-perpetuating cycle where RAGE activation by ligands like AGEs triggers inflammatory pathways (such as NF-κB activation), which in turn upregulates RAGE expression, further amplifying the pathological effects. nih.gov
Table 1: Examples of RAGE Antagonists and Targeting Strategies
| Antagonist/Strategy | Type | Mechanism of Action | Status/Findings | Citations |
| Azeliragon (TTP488) | Small Molecule | An orally bioavailable inhibitor that binds to the RAGE V-domain, blocking ligand interaction. | Investigated in Phase III clinical trials for Alzheimer's disease; also studied in cancer and diabetic neuropathy. guidetopharmacology.orgresearchgate.netuni.lu | |
| FPS-ZM1 | Small Molecule | A high-affinity antagonist that blocks ligand binding to the RAGE V-domain. | Shown to inhibit amyloid-β-induced cellular stress in preclinical models. nih.gov | |
| Soluble RAGE (sRAGE) | Biological | Acts as a decoy receptor, sequestering RAGE ligands like AGEs to prevent cell surface binding. | Animal studies showed reduced atherosclerosis and vascular hyperpermeability. guidetopharmacology.org | |
| ct-RAGE Antagonists | Small Molecule | Inhibit the cytoplasmic tail of RAGE, blocking downstream signal transduction. | Demonstrated attenuation of disease progression in diabetic animal models. nih.gov | |
| Aptamers | Nucleic Acid | Aptamer-based antagonists can block RAGE stimulation. | Shown to decrease cancer cell proliferation and migration in preclinical studies. guidetopharmacology.orgbohrium.com |
Dietary and Lifestyle Interventions Affecting AGEs, Including this compound
The accumulation of Advanced Glycation End-products (AGEs), including this compound, is influenced not only by endogenous formation but also significantly by exogenous sources, particularly diet. nih.gov Consequently, dietary and lifestyle modifications represent a practical and effective strategy for modulating the body's total AGE load and mitigating their pathological effects.
Dietary interventions primarily focus on two areas: reducing the intake of foods high in AGEs and adopting cooking methods that minimize new AGE formation. Animal-derived foods, especially those rich in fat and protein like red meats, are generally high in AGEs and are prone to further AGE formation during cooking. uni.lu In contrast, carbohydrate-rich foods such as fruits, vegetables, and whole grains typically have low AGE levels, even after cooking. uni.lu
Cooking methods play a crucial role. High-temperature, dry-heat methods like grilling, roasting, frying, and broiling can increase the AGE content of food by 10 to 100 times compared to the uncooked state. uni.lu Conversely, cooking with moist heat, such as poaching, steaming, boiling, and stewing, at lower temperatures and for shorter durations, significantly limits the formation of new AGEs. The use of acidic ingredients like lemon juice or vinegar in marinades can also reduce AGE production during cooking by up to 50%.
Beyond limiting AGE intake, consuming a diet rich in antioxidants may help inhibit endogenous AGE formation. Natural plant phenols and compounds found in colorful fruits, vegetables, herbs, and spices have been shown to hinder AGE formation and reduce their negative health effects. Key examples include:
Vitamin C and Quercetin: In laboratory studies, these natural antioxidants have demonstrated the ability to inhibit AGE formation.
Curcumin (B1669340) and Resveratrol: Found in turmeric and the skins of dark fruits like grapes, respectively, these compounds have been shown in animal studies to reduce the adverse effects of AGEs.
Polyphenols: Compounds like epigallocatechin-3-gallate (EGCG) in green tea possess anti-glycation activity.
Lifestyle interventions also have a significant impact. Regular physical exercise has been associated with lower levels of tissue AGEs and can improve glycemic control, which in turn reduces the rate of endogenous AGE formation. researchgate.net Other lifestyle factors, such as obtaining adequate sleep and practicing stress reduction, are also important, as sleep deprivation has been linked to higher circulating levels of AGEs. uni.lu
Table 2: Summary of Dietary and Lifestyle Interventions to Reduce AGEs
| Intervention Type | Strategy | Examples/Recommendations | Rationale | Citations |
| Dietary | Modify Cooking Methods | Prioritize steaming, boiling, poaching, or stewing over grilling, frying, or roasting. Use lower heat and shorter cooking times. | Reduces the formation of new AGEs during food preparation. uni.lu | |
| Adjust Food Choices | Limit intake of processed foods and high-fat, high-protein animal products. Increase consumption of fruits, vegetables, and whole grains. | Plant-based and low-fat foods inherently contain fewer AGEs. uni.lu | ||
| Incorporate Protective Foods | Consume a diet rich in antioxidants from colorful fruits, vegetables, herbs, and spices (e.g., berries, green tea, turmeric). | Compounds like polyphenols, vitamin C, and curcumin can inhibit AGE formation. | ||
| Lifestyle | Engage in Physical Activity | Incorporate regular exercise into routine. | Improves glycemic control and is associated with lower tissue AGE levels. researchgate.net | |
| Improve Sleep and Reduce Stress | Ensure adequate sleep duration and quality. | Sleep deprivation is linked to higher circulating AGEs. uni.lu |
Current Research Gaps and Future Directions in Argpyrimidine Studies
Comprehensive Elucidation of Argpyrimidine's Precise In Vivo Formation Mechanisms in Complex Biological Systems
While it is established that this compound forms non-enzymatically from the reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins, the precise in vivo mechanisms are still under investigation. wikipedia.org MGO itself is a byproduct of several metabolic pathways, including glycolysis, lipid peroxidation, and acetone (B3395972) metabolism. wikipedia.org The reaction proceeds through a dihydroxy-imidazolidine intermediate. wikipedia.org However, the complexities of the cellular environment, including local pH, redox state, and the presence of other molecules, likely influence the reaction kinetics and pathways, representing a significant research gap.
Recent studies using peptide models and mass spectrometry have provided deeper mechanistic insights. biorxiv.orgbiorxiv.org This research confirmed that tetrahydropyrimidine (B8763341) (THP) is a direct precursor to this compound. biorxiv.orgbiorxiv.org Contrary to some earlier proposals, these studies suggest that a formal oxidation step is not required for the conversion of THP to this compound; instead of oxidative decarboxylation releasing CO2, the mechanism involves a retro-aldol step that releases formate (B1220265). biorxiv.orgbiorxiv.orgsciety.org Furthermore, a nearby tyrosine residue can act as a general base to facilitate the reaction. biorxiv.orgbiorxiv.org this compound can also be formed from glyceraldehyde, not just MGO. tandfonline.comnih.gov A complete understanding of these formation pathways in a complex biological milieu is essential for predicting which proteins are most susceptible to modification and under what physiological or pathological conditions.
Identification and Characterization of Novel this compound-Modified Protein Targets and Their Functional Consequences
A growing list of proteins has been identified as targets for this compound modification, leading to significant functional alterations. A primary target is Heat Shock Protein 27 (Hsp27). nih.govarvojournals.org this compound modification of Hsp27 has been observed in the human lens and in cancer cells, where it can impair the protein's chaperone activity and anti-apoptotic function. arvojournals.orgoup.comjst.go.jp Similarly, αA-crystallin and αB-crystallin, small heat shock proteins crucial for maintaining lens transparency, are modified by this compound. nih.govplos.org Modification of specific arginine residues (R21, R49, and R103) in αA-crystallin by neutralizing their positive charge was found to enhance its chaperone function, suggesting a complex regulatory role. nih.gov
Other identified targets include:
Triosephosphate isomerase (TPI): Modification by MGO-derived adducts like this compound leads to enzyme inactivation and aggregation. mdpi.com
Ryanodine receptor 2 (RyR2): this compound has been detected on this cardiac protein in diabetic rat models, potentially contributing to cardiovascular complications. nih.gov
Fibrinogen and Immunoglobulins: These plasma proteins were identified as this compound targets in patients with Familial Amyloidotic Polyneuropathy. researchgate.net
Histone H1: Given their high content of arginine and lysine (B10760008), histones are likely targets for glycation, and this compound modification could impact chromatin structure and gene regulation. sdstate.edu
The ongoing challenge is to expand the inventory of this compound-modified proteins and to understand precisely how this modification alters their structure, function, interaction partners, and subcellular localization.
Deeper Understanding of this compound's Specific Contribution to Disease Onset and Progression, Independent of Other AGEs
This compound has been implicated in a wide array of diseases, but distinguishing its specific pathogenic role from the general effects of the entire class of AGEs is a major research challenge. Current evidence links this compound accumulation to:
Diabetes and its complications: Higher levels of this compound are found in the serum and tissues of diabetic patients and correlate with glycated hemoglobin. researchgate.net It is associated with the progression of diabetic neuropathy and nephropathy. researchgate.netdiabetesjournals.org
Cataractogenesis: this compound concentrations are significantly elevated in cataractous lenses compared to healthy aged lenses. researchgate.net Its formation in lens epithelial cells can increase apoptosis, contributing to lens opacity. nih.govnih.gov
Neurodegenerative Diseases: The accumulation of AGEs, including this compound, is associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where they contribute to inflammation and oxidative stress. nih.govpadiracinnovation.orgscispace.com
Cardiovascular Disease: The modification of cardiac proteins by this compound and other AGEs is thought to contribute to cellular damage and dysfunction in the cardiovascular system. nih.govnih.gov
Cancer: this compound-modified Hsp27 has been found in non-small cell lung cancer, where it may help cancer cells evade apoptosis. oup.comjst.go.jp
Amyloidosis: The compound has been identified within amyloid fibrils in patients with familial amyloidotic polyneuropathy, suggesting it may play a role in the formation or toxicity of amyloid deposits. nih.gov
Future research must employ more sophisticated models, perhaps using genetic tools or site-specific modification techniques, to isolate the effects of this compound from those of other AGEs like Nε-(carboxymethyl)lysine (CML) or pentosidine (B29645).
Development of Highly Sensitive, Specific, and Non-Invasive Analytical Tools for Clinical Diagnostics and Monitoring
The ability to accurately quantify this compound in clinical samples is vital for diagnostics and for monitoring disease progression and therapeutic efficacy. Current analytical methods have limitations and present opportunities for innovation.
Established methods often require invasive sampling and complex preparation:
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a common method for quantifying this compound in acid-hydrolyzed tissue or serum proteins. researchgate.netnih.gov
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for identifying and quantifying this compound and other AGEs, often after protein hydrolysis. researchgate.netmdpi.com
A significant area of development is in non-invasive tools:
Autofluorescence Spectroscopy: Because this compound is fluorescent, its accumulation in tissues like the skin and lens can be estimated non-invasively by measuring tissue autofluorescence. spectroscopyeurope.comnih.gov Devices like the "AGE reader" measure skin autofluorescence as a proxy for systemic AGE accumulation. diabetesjournals.orgnih.gov Studies have shown a correlation between skin autofluorescence and nerve conduction deficits in diabetic patients, and a direct measurement of cutaneous this compound area was also associated with neuropathy. diabetesjournals.org
Future efforts should focus on improving the specificity of non-invasive techniques to distinguish this compound from other fluorophores and developing highly sensitive, point-of-care immunoassays or biosensors for rapid clinical use. tandfonline.com
Pre-Clinical and Clinical Evaluation of this compound-Targeted Therapeutic Agents and Strategies
Therapeutic strategies aimed at mitigating the harmful effects of this compound are largely in the pre-clinical stage and often target the broader process of AGE formation.
AGE Formation Inhibitors: Compounds that trap MGO or inhibit the glycation process are a primary focus. Aminoguanidine (B1677879) was an early candidate, but its clinical development was halted due to side effects. sdstate.edumdpi.com Pyridoxamine (B1203002) (a form of vitamin B6) has shown promise by suppressing the MGO-mediated formation of AGEs, including this compound. scispace.commst.edu Various natural compounds found in traditional medicines, such as quercetin (B1663063) and curcumin (B1669340), are also being investigated for their ability to inhibit MGO and AGE formation. nih.gov
RAGE Inhibitors: The Receptor for Advanced Glycation Endproducts (RAGE) is a key cell surface receptor that binds this compound and other AGEs, triggering inflammatory signaling. padiracinnovation.org Developing small molecules or antibodies to block the AGE-RAGE interaction is an active area of research for treating a variety of chronic diseases, including neurodegenerative disorders. padiracinnovation.orgmdpi.com
A significant gap exists in the development of agents that specifically target this compound formation or that promote its clearance without affecting other essential biological pathways. Future clinical trials will be needed to validate the efficacy and safety of these emerging strategies.
Investigation of Crosstalk between this compound Modification and Other Post-Translational Modifications (e.g., Phosphorylation)
A frontier in this compound research is understanding its interplay with other post-translational modifications (PTMs), particularly phosphorylation. Recent groundbreaking research has revealed a significant crosstalk between these two modifications. biorxiv.orgresearchgate.net
Phosphorylation Promotes this compound Formation: Studies using peptide models have shown that the presence of a nearby phosphorylated tyrosine or serine residue can facilitate the formation of this compound. biorxiv.orgbiorxiv.orgsciety.org This occurs despite the introduction of negative charges from the phosphate (B84403) group, which might be expected to impede glycation. biorxiv.orgbiorxiv.org
Co-localization on Proteins: Proteomic analysis of cells treated with MGO revealed that proteins modified by this compound were significantly enriched for those involved in phosphorylation-related activities, such as kinases. biorxiv.orgbiorxiv.orgresearchgate.net Furthermore, analysis of Hsp27, a protein regulated by phosphorylation, showed that treating phosphorylated Hsp27 with MGO resulted in the formation of this compound. nih.gov In some cases, both this compound and another MGO-derived AGE, methylglyoxal-derived hydroimidazolone 1 (MG-H1), were found to modify the exact same arginine residue on Hsp27. nih.gov
This crosstalk suggests a previously underappreciated regulatory mechanism where the phosphorylation state of a protein could dictate its susceptibility to glycation by this compound. Elucidating the functional consequences of this interplay—how the combined effect of phosphorylation and this compound modification differs from the effect of each PTM alone—is a critical direction for future research.
Q & A
Q. What are the standard laboratory protocols for synthesizing Argpyrimidine, and how are they validated?
this compound synthesis typically involves condensation reactions between arginine and methylglyoxal under controlled pH and temperature conditions. Validation includes purity assessment via high-performance liquid chromatography (HPLC) and structural confirmation using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Researchers should document reaction parameters (e.g., molar ratios, solvent systems) and cross-validate results with established literature .
Q. Which analytical techniques are most effective for characterizing this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. For quantification, calibration curves using spiked standards are essential. Researchers must optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference and report limits of detection (LOD) and quantification (LOQ) .
Q. How can researchers ensure reproducibility in this compound detection across different experimental setups?
Standardize protocols using reference materials and inter-laboratory comparisons. Include positive/negative controls in each batch, and validate instrument calibration regularly. Detailed documentation of sample preparation, instrument settings, and data analysis workflows is critical .
Advanced Research Questions
Q. What experimental design strategies optimize this compound synthesis yield and purity?
Employ design of experiments (DoE) to evaluate variables like temperature, pH, and reactant concentrations. Response surface methodology (RSM) can identify optimal conditions. Advanced purification techniques (e.g., preparative HPLC) and real-time monitoring (e.g., in-situ spectroscopy) improve reproducibility .
Q. How can contradictory data on this compound’s role in glycation pathways be systematically resolved?
Conduct a systematic review using the PICO framework (Population, Intervention, Comparison, Outcome) to assess study heterogeneity. Meta-analysis of dose-response relationships and subgroup analyses (e.g., cell type, exposure duration) can clarify discrepancies. Prioritize studies with robust blinding and randomization .
Q. What methodologies are recommended for investigating this compound’s mechanistic role in diabetic complications?
Combine in vitro models (e.g., endothelial cell cultures under hyperglycemic conditions) with in vivo animal studies (e.g., streptozotocin-induced diabetic rats). Use siRNA knockdown or CRISPR-Cas9 to target this compound-binding proteins, and validate findings via Western blot or immunofluorescence .
Q. How should researchers address variability in this compound quantification across heterogeneous biological matrices?
Develop matrix-matched calibration standards and apply isotope dilution mass spectrometry (IDMS) for precision. Validate methods using spike-and-recovery experiments in relevant tissues (e.g., plasma, kidney homogenates). Report coefficients of variation (CV) to assess inter-assay variability .
What frameworks guide the formulation of hypothesis-driven research questions on this compound’s pathogenic mechanisms?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: "Does this compound accumulation in renal tissues correlate with oxidative stress markers in type 2 diabetes models?" Integrate longitudinal study designs and multi-omics approaches (e.g., proteomics, metabolomics) .
Data Analysis & Contradiction Management
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular models?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report effect sizes with confidence intervals .
Q. How can researchers differentiate artefactual vs. biologically significant this compound signals in mass spectrometry data?
Implement orthogonal validation (e.g., immunoassays, enzymatic digestion) and compare fragmentation patterns with synthetic standards. Use blank samples to identify background noise and apply machine learning tools (e.g., XCMS Online) for peak alignment and annotation .
Ethical & Methodological Considerations
Q. What ethical guidelines apply to studies involving this compound administration in animal models?
Adhere to ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Obtain approval from institutional animal care committees and cite compliance with NIH or EU Directive 2010/63/EU .
Q. How to design a replication study for controversial findings on this compound’s cytotoxicity?
Pre-register the study protocol on platforms like OSF, including detailed methods and statistical plans. Use blinded data analysis and independent replication cohorts. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
